[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine - 1178233-16-3

[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

Catalog Number: EVT-1663520
CAS Number: 1178233-16-3
Molecular Formula: C13H13FN2
Molecular Weight: 216.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description:

FPMINT is a known inhibitor of equilibrative nucleoside transporters (ENTs) that shows selectivity for ENT2 over ENT1. [] This compound was used as a starting point for structure-activity relationship studies aimed at developing new ENT inhibitors with improved potency and selectivity. []

Relevance:

Although structurally distinct from amine, FPMINT shares the presence of a fluorophenyl moiety, highlighting the potential relevance of this group for biological activity, particularly in the context of transporter interactions. Further research could explore whether variations in the linker and other substituents within the FPMINT scaffold could lead to compounds with activity profiles closer to the target compound.

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description:

This compound demonstrated significant antibacterial activity, exhibiting a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL. []

Relevance:

This compound shares a 4-fluorophenyl group with the target compound, amine. Additionally, both compounds feature a pyridine ring in their structures. These shared structural motifs suggest a potential commonality in their chemical properties and biological activity, making 5b a relevant compound for comparison and further investigation.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description:

CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in phase 2 clinical trials for the treatment of Cushing's syndrome. [] It represents a significant advancement in the development of selective GR antagonists, which aim to minimize unwanted side effects associated with non-selective GR antagonists like mifepristone. []

Relevance:

The presence of a 4-fluorophenyl group in CORT125134 connects it structurally to amine. Understanding the specific interactions of this group within the binding site of GR could provide insights into the structure-activity relationships important for GR modulation. Although CORT125134 targets a different receptor than the target compound, its shared structural motif and its advanced clinical development stage make it a valuable point of reference for understanding the pharmacological potential of compounds containing similar structural elements.

{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine (ML3403)

Compound Description:

ML3403 is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Preclinical studies revealed its rapid metabolism in rats to the active sulfoxide metabolite ML3603. [] This metabolic conversion highlights the importance of understanding the metabolic profiles of drug candidates containing similar structural features.

Relevance:

Both ML3403 and the target compound, amine, contain a 4-fluorophenyl group and a pyridine ring. This structural similarity makes ML3403 a relevant compound for comparison and suggests the potential for shared pharmacological properties. Understanding the structure-activity relationship of the 4-fluorophenyl and pyridine moieties within the context of p38 MAPK inhibition could provide insights into the potential biological activities of the target compound.

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

Compound Description:

CBS-3595 is a dual inhibitor of p38α MAPK and phosphodiesterase 4 (PDE4), demonstrating potent suppression of tumor necrosis factor-alpha release. [] Preclinical and clinical trials indicate its potential as an anti-inflammatory agent with synergistic effects from blocking both p38α MAPK and PDE4. []

Relevance:

CBS-3595 exhibits structural similarities to amine, notably the 4-fluorophenyl and pyridine motifs. This connection highlights the potential for the target compound to interact with similar biological targets. CBS-3595's dual inhibition profile further suggests that exploring the target compound's activity against both p38 MAPK and PDE4 could be of interest.

Compound Description:

TRV130 is a G protein-biased μ-opioid receptor agonist. [] It has demonstrated an improved therapeutic index compared to morphine in rodent models, indicating greater efficacy and reduced side effects. [] This bias towards G protein signaling suggests a potential avenue for developing safer and more effective opioid analgesics.

Relevance:

While not a direct structural analogue, TRV130 and amine share a common feature: a pyridine ring incorporated into their structures. This shared motif, although embedded in different overall structures, highlights the importance of the pyridine ring in pharmaceutical development, particularly in the context of G protein-coupled receptor (GPCR) targeting.

Properties

CAS Number

1178233-16-3

Product Name

[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

InChI

InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3

InChI Key

MTCJJQRKUPODNM-UHFFFAOYSA-N

SMILES

CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.